REACTION_CXSMILES
|
[Br:1][C:2]1(C=O)CC=C[S:3]1.C[Si](C)(C)[C:11]([F:14])([F:13])[F:12].[F-].C([N+](CCCC)(CCCC)CCCC)CCC.[O:35]1[CH2:39][CH2:38][CH2:37][CH2:36]1>>[Br:1][C:2]1[S:3][C:37]([CH:36]([OH:35])[C:11]([F:14])([F:13])[F:12])=[CH:38][CH:39]=1 |f:2.3|
|
Name
|
2-bromo-2-thiophenecarboxaldehyde
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
BrC1(SC=CC1)C=O
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
C[Si](C(F)(F)F)(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 36 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was then quenched with 6N HCl
|
Type
|
STIRRING
|
Details
|
stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to give 3.3 g of crude as a dark brown oil, which
|
Type
|
CUSTOM
|
Details
|
was purified through a plug of silica gel eluting with an ethyl acetate and hexane mixture (1:1)
|
Reaction Time |
36 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(S1)C(C(F)(F)F)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.56 g | |
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |